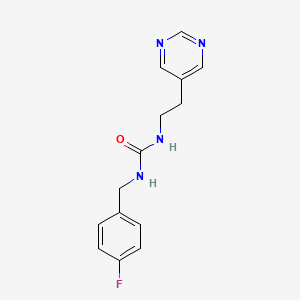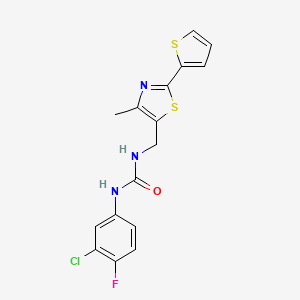![molecular formula C11H17ClN2O2 B2576928 3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride CAS No. 1581610-58-3](/img/structure/B2576928.png)
3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
科学的研究の応用
Synthesis and Antibacterial Activity
3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride has shown promising applications in the synthesis of compounds with antibacterial properties. For instance, compounds derived from the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine and subsequent reduction have demonstrated significant antibacterial activity, as evidenced by their high effectiveness against bacterial strains. Similar antibacterial efficacy has been noted in derivatives of 2-(6-methoxy-2-naphthyl)propionamide, highlighting the compound's potential in the development of novel antibacterial agents (Arutyunyan et al., 2017) (Helal et al., 2013).
Antioxidant and Anticancer Activity
The compound has also been linked to antioxidant and anticancer activities. Studies involving derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown that some synthesized compounds possess antioxidant activity superior to that of ascorbic acid. Furthermore, these derivatives have exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines, marking them as potential candidates for cancer therapy (Tumosienė et al., 2020).
Applications in Synthetic Chemistry
In synthetic chemistry, this compound has been utilized as a key intermediate. For example, it played a crucial role in synthesizing chiral nylon 3 analogs, demonstrating its versatility in creating polymers with specific properties (García-Martín et al., 2001).
Potential as Corrosion Inhibitor
Interestingly, a derivative of 3-amino-N-[(4-methoxyphenyl)methyl]propanamide, namely 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown high inhibition efficiency against the corrosion of mild steel in a hydrochloric acid medium. This suggests its potential application in industrial processes to protect metals from corrosive environments (Bentiss et al., 2009).
特性
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12;/h2-5H,6-8,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRYQQHCCZNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

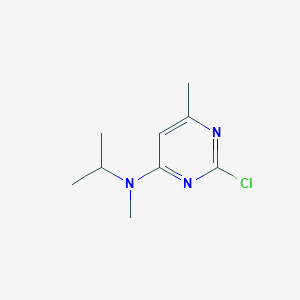
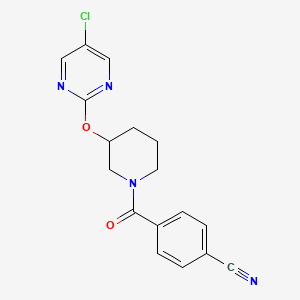
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)
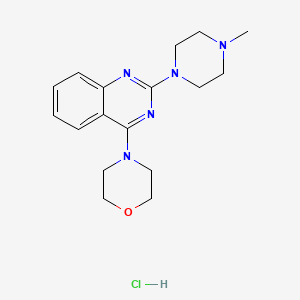
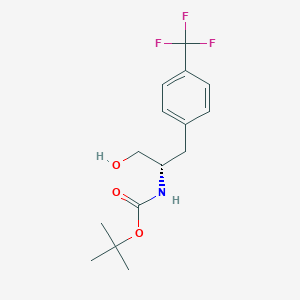
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)
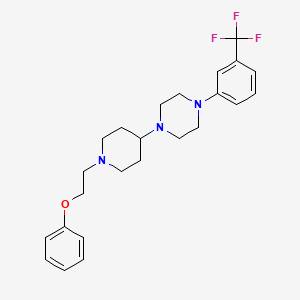
![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)
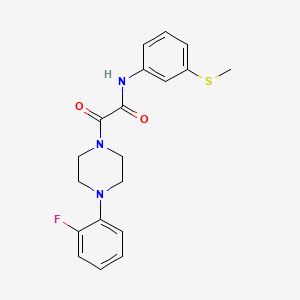
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
